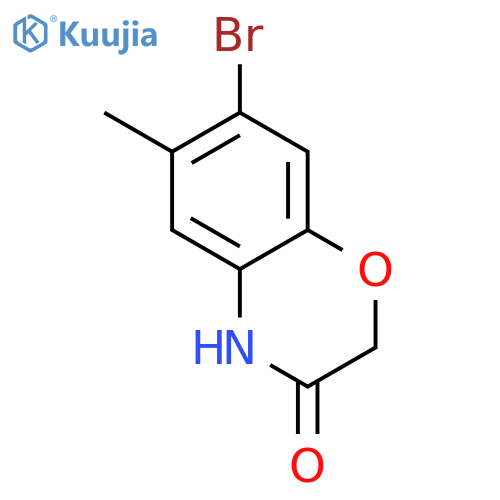

Cas no 756499-31-7 (7-bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one)

756499-31-7 structure

商品名:7-bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

7-bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one 化学的及び物理的性質

名前と識別子

-

- 2H-1,4-Benzoxazin-3(4H)-one, 7-bromo-6-methyl-

- 7-bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

- GGCURXRBVZOXTB-UHFFFAOYSA-N

- 756499-31-7

- DB-118823

- 7-bromo-6-methyl-2h-1,4-benzoxazin-3(4h)-one

- SCHEMBL1853066

-

- インチ: InChI=1S/C9H8BrNO2/c1-5-2-7-8(3-6(5)10)13-4-9(12)11-7/h2-3H,4H2,1H3,(H,11,12)

- InChIKey: GGCURXRBVZOXTB-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 240.97384Da

- どういたいしつりょう: 240.97384Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 222

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

7-bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | BBV-40232774-1.0g |

7-bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one |

756499-31-7 | 95% | 1.0g |

$821.0 | 2022-12-26 | |

| Enamine | EN300-225633-0.5g |

7-bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one |

756499-31-7 | 95% | 0.5g |

$546.0 | 2023-10-28 | |

| Enamine | EN300-225633-5g |

7-bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one |

756499-31-7 | 95% | 5g |

$2028.0 | 2023-10-28 | |

| Enamine | BBV-40232774-10.0g |

7-bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one |

756499-31-7 | 95% | 10.0g |

$2708.0 | 2022-12-26 | |

| Enamine | EN300-225633-10g |

7-bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one |

756499-31-7 | 95% | 10g |

$3007.0 | 2023-10-28 | |

| Enamine | EN300-225633-0.1g |

7-bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one |

756499-31-7 | 95% | 0.1g |

$241.0 | 2023-10-28 | |

| Enamine | EN300-225633-0.25g |

7-bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one |

756499-31-7 | 95% | 0.25g |

$347.0 | 2023-10-28 | |

| Enamine | BBV-40232774-2.5g |

7-bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one |

756499-31-7 | 95% | 2.5g |

$1701.0 | 2022-12-26 | |

| Enamine | BBV-40232774-5.0g |

7-bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one |

756499-31-7 | 95% | 5.0g |

$2154.0 | 2022-12-26 | |

| Enamine | EN300-225633-1g |

7-bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one |

756499-31-7 | 95% | 1g |

$699.0 | 2023-10-28 |

7-bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one 関連文献

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

756499-31-7 (7-bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one) 関連製品

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量